Lipophilicity Modulation: XLogP3 Comparison Against the 3-Isobutyl Analog
The target compound (CAS 896675-07-3) has a computed XLogP3 of 2.7, whereas the direct N3-isobutyl congener (CAS 896847-63-5) has a predicted XLogP3 of ≈4.1 [1]. This difference of 1.4 log units indicates that the N3-unsubstituted scaffold is substantially less lipophilic. In lead optimization, a ΔlogP of 1.4 can translate into a >10-fold difference in predicted membrane partitioning and is a primary determinant of aqueous solubility.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 3-isobutyl analog (CAS 896847-63-5); XLogP3 ≈ 4.1 |
| Quantified Difference | ΔXLogP3 = -1.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; values retrieved from PubChem (May 2026) |
Why This Matters
Lower lipophilicity reduces the risk of promiscuous binding and poor solubility, making this compound a more attractive starting point for lead series requiring balanced ADME profiles.
- [1] PubChem. Computed XLogP3 for CAS 896675-07-3 (CID 4888220): 2.7; for CAS 896847-63-5 (CID 54193124): ≈4.1. Accessed 7 May 2026. View Source
